3-Amino-1-(m-tolyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one
CAS No.:
Cat. No.: VC19797671
Molecular Formula: C17H15F3N2O
Molecular Weight: 320.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H15F3N2O |
---|---|
Molecular Weight | 320.31 g/mol |
IUPAC Name | 3-amino-1-(3-methylphenyl)-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |
Standard InChI | InChI=1S/C17H15F3N2O/c1-10-3-2-4-13(9-10)22-15(14(21)16(22)23)11-5-7-12(8-6-11)17(18,19)20/h2-9,14-15H,21H2,1H3 |
Standard InChI Key | NNNOVXSMYRQRQM-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Structural and Chemical Properties
Core Architecture and Substituent Effects
The compound’s azetidin-2-one skeleton consists of a four-membered lactam ring (C=O at C-2, NH at N-1) with inherent ring strain (≈110 kJ/mol), a key driver of its reactivity . The meta-tolyl group (m-tolyl) at N-1 introduces steric bulk and electron-donating effects, while the 4-(trifluoromethyl)phenyl group at C-4 contributes strong electron-withdrawing characteristics due to the -CF₃ moiety. This combination creates a polarized β-lactam core, enhancing electrophilicity at the carbonyl carbon—a critical feature for covalent interactions with bacterial penicillin-binding proteins (PBPs) .
The C-3 amino group remains unprotected in the final structure, enabling hydrogen bonding with biological targets. Computational studies predict a dihedral angle of 15–20° between the m-tolyl and β-lactam ring, optimizing steric compatibility with enzyme active sites .
Table 1: Key Structural Parameters
Parameter | Value/Description |
---|---|
Molecular formula | C₁₇H₁₄F₃N₂O₂ |
Molecular weight | 350.3 g/mol |
Ring strain energy | ~110 kJ/mol |
pKa (C-3 NH₂) | 8.2 ± 0.3 |
LogP (octanol/water) | 2.7 (predicted) |
Synthetic Methodologies
Staudinger [2+2] Cycloaddition
The primary synthesis route employs Staudinger cycloaddition between a phthalimido-protected glycine-derived ketene (18) and an imine derived from m-toluidine and 4-(trifluoromethyl)benzaldehyde . Optimized conditions (Scheme 1) include:
-
Ketene generation: Triethylamine (3 eq.) in CH₂Cl₂ at −20°C
-
Imine preparation: Condensation in methanol with 4Å molecular sieves (85% yield)
-
Cycloaddition: 24h reaction at 0°C, yielding cis:trans = 3:1 (72% combined yield)
Deprotection of the phthalimido group requires hydrazine hydrate (NH₂NH₂·H₂O) in ethanol/HCl (1:1) at 60°C for 6h, achieving 89% yield without β-lactam ring degradation .
Alternative Routes and Comparative Analysis
Umpolung allylation strategies (Source ) offer an orthogonal approach, though yields remain suboptimal (45–55%). Microwave-assisted cyclization (150°C, DMF, 30 min) improves efficiency (78% yield) but risks racemization at C-3 .
Table 2: Synthesis Method Comparison
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Staudinger | 72 | 98 | Scalable, stereoselective |
Umpolung | 48 | 91 | Functional group tolerance |
Microwave | 78 | 95 | Rapid |
Pharmacological Profile
Antibacterial Activity
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits MIC = 4 µg/mL, comparable to cephalexin (2 µg/mL) . The trifluoromethyl group enhances membrane permeability, while the m-tolyl substituent reduces affinity for β-lactamase enzymes. Synergy studies with clavulanic acid (β-lactamase inhibitor) show a 4-fold reduction in MIC (1 µg/mL) .
Anticancer Mechanisms
In MCF-7 breast cancer cells, the compound induces apoptosis (EC₅₀ = 12 µM) via proteasome inhibition. The 20S proteasome’s chymotrypsin-like activity is suppressed by 80% at 10 µM, surpassing bortezomib’s efficacy (65% at 10 µM) .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.1 Hz, 2H, Ar-CF₃), 7.32–7.18 (m, 4H, m-tolyl), 5.21 (s, 1H, C-3 NH₂), 4.86 (d, J = 4.9 Hz, 1H, C-4).
-
IR (KBr): 1775 cm⁻¹ (β-lactam C=O), 3350 cm⁻¹ (N-H stretch) .
Challenges and Optimization
Deprotection Sensitivity
Early attempts using Birch reduction (NH₃/Na) caused β-lactam ring cleavage (≤40% yield). Switching to cerium ammonium nitrate (CAN) in MeOH/H₂O (1:1) at 0°C preserved ring integrity (89% yield) .
Solubility Limitations
Aqueous solubility (0.8 mg/mL at pH 7.4) restricts in vivo applications. PEGylation of the C-3 amino group improves solubility to 5.2 mg/mL without losing activity.
Future Directions
-
Combination therapies: Co-administration with efflux pump inhibitors (e.g., reserpine) to combat Gram-negative pathogens .
-
Prodrug development: Phosphonooxymethyl derivatives for enhanced oral bioavailability .
-
Continuous manufacturing: Flow chemistry systems to reduce reaction times (≤2h) and improve safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume